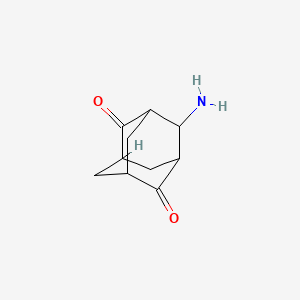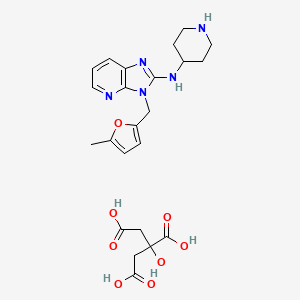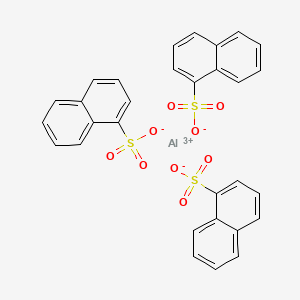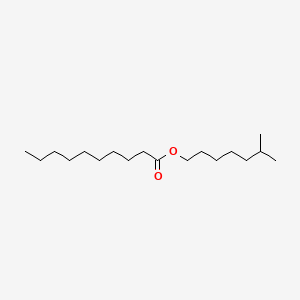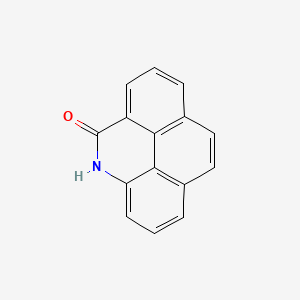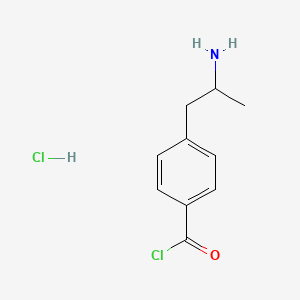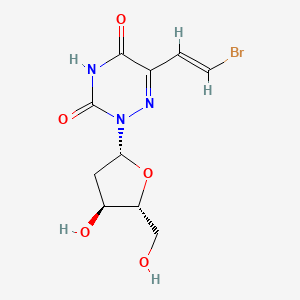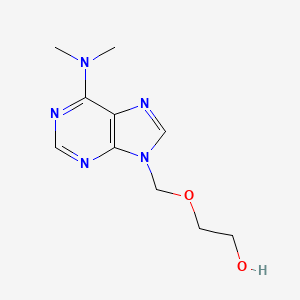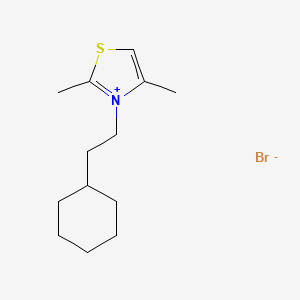
4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. Common starting materials might include indole or its derivatives, which undergo various functional group modifications to introduce the trimethoxy and tetrahydropyridinyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may have various applications in scientific research:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the synthesis of pharmaceuticals or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-methylindole: Another indole derivative with different substituents.
4,5,6-Trimethoxyindole: Lacks the tetrahydropyridinyl group but shares the trimethoxy substitution.
3-(1,2,3,6-Tetrahydropyridin-4-yl)indole: Similar structure but without the trimethoxy groups.
Uniqueness
4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the combination of trimethoxy and tetrahydropyridinyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C16H20N2O3 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H20N2O3/c1-19-13-8-12-14(16(21-3)15(13)20-2)11(9-18-12)10-4-6-17-7-5-10/h4,8-9,17-18H,5-7H2,1-3H3 |
Clé InChI |
OWDFSQBIRIAVLZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)NC=C2C3=CCNCC3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




